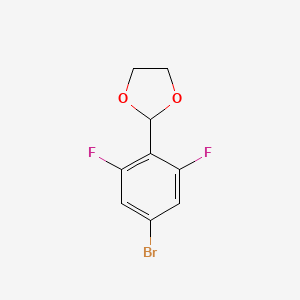

2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromo-2,6-difluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c10-5-3-6(11)8(7(12)4-5)9-13-1-2-14-9/h3-4,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFMOVNMFQDXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=C(C=C2F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674793 | |

| Record name | 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773087-43-7 | |

| Record name | 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane

Introduction

2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane is a key chemical intermediate, playing a crucial role in the synthesis of various pharmaceutical and agrochemical compounds.[1] The presence of bromine and two fluorine atoms on the benzaldehyde ring enhances its electrophilic properties, making it a versatile building block for creating novel molecules.[1] This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and critical process considerations. The 1,3-dioxolane moiety serves as a protecting group for the aldehyde functionality, a common strategy in multi-step organic synthesis to prevent unwanted side reactions.[2][3]

The primary synthetic route involves the acid-catalyzed reaction of 4-Bromo-2,6-difluorobenzaldehyde with ethylene glycol. This reaction, known as acetalization, is a reversible process that requires careful control of conditions to achieve high yields.[4]

Reaction Mechanism and Key Principles

The synthesis of this compound is a classic example of acetal formation, specifically the protection of an aldehyde as a cyclic acetal. The reaction proceeds via a proton-catalyzed nucleophilic addition of ethylene glycol to the carbonyl group of 4-Bromo-2,6-difluorobenzaldehyde.

The Mechanism of Acetalization

The acid catalyst, typically a Brønsted or Lewis acid, protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon.[5] This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol, forming a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation. Finally, an intramolecular cyclization occurs as the second hydroxyl group of the ethylene glycol attacks the carbocation, followed by deprotonation to yield the stable 1,3-dioxolane ring.

To drive the equilibrium towards the product, the water generated during the reaction must be continuously removed.[5] This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.

Reaction Pathway Diagram

Caption: Acid-catalyzed formation of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Bromo-2,6-difluorobenzaldehyde | 537013-51-7 | C₇H₃BrF₂O | 221.00 |

| Ethylene Glycol | 107-21-1 | C₂H₆O₂ | 62.07 |

| p-Toluenesulfonic acid monohydrate | 6192-52-5 | C₇H₁₀O₄S | 190.22 |

| Toluene | 108-88-3 | C₇H₈ | 92.14 |

| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃ (aq) | N/A |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Equipment

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup : In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine 4-Bromo-2,6-difluorobenzaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.[6]

-

Azeotropic Water Removal : Heat the reaction mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, effectively removing water and driving the reaction to completion.[6]

-

Reaction Monitoring : Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when no more water is collected and the starting aldehyde is no longer detectable.[6]

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[6]

-

Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

-

Purification : The crude product can be purified by vacuum distillation to yield the final product, this compound, as an oil.[6]

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis of the target compound.

Critical Considerations and Field-Proven Insights

Choice of Catalyst

While p-toluenesulfonic acid is a common and effective catalyst, other Brønsted acids or Lewis acids can also be employed.[5] The choice of catalyst can influence reaction times and yields. For substrates sensitive to strong acids, milder catalysts may be preferable.

Solvent Selection

Toluene is an excellent solvent for this reaction due to its ability to form an azeotrope with water, facilitating its removal. Other non-polar solvents that form azeotropes with water, such as benzene or cyclohexane, can also be used.

Deprotection

The 1,3-dioxolane group is stable to basic and nucleophilic conditions but can be readily cleaved under acidic aqueous conditions to regenerate the aldehyde.[5] This allows for the selective deprotection of the aldehyde when required in a subsequent synthetic step. Deprotection is often achieved by acid-catalyzed hydrolysis.[5][7]

Conclusion

The synthesis of this compound is a robust and well-established procedure in organic synthesis. By understanding the underlying principles of acetal formation and carefully controlling the reaction conditions, particularly the removal of water, high yields of the desired product can be consistently achieved. This versatile intermediate will undoubtedly continue to be a valuable building block in the development of new pharmaceuticals and agrochemicals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 6. prepchem.com [prepchem.com]

- 7. scribd.com [scribd.com]

2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane CAS number 773087-43-7

An In-Depth Technical Guide to 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane (CAS 773087-43-7)

Abstract

This document provides a comprehensive technical overview of this compound, a key chemical intermediate with significant potential in organic synthesis and medicinal chemistry. The guide delves into its physicochemical properties, provides a detailed, field-tested synthesis protocol with mechanistic insights, and explores its strategic applications in the development of novel therapeutics. Particular emphasis is placed on the compound's trifunctional nature, which makes it a versatile building block for creating complex molecular architectures. This guide is intended to serve as a practical resource for scientists engaged in pharmaceutical research and development.

Physicochemical and Safety Profile

This compound is a halogenated aromatic compound featuring a protected aldehyde functional group. Its structure is strategically designed for multi-step synthesis, offering three distinct points for chemical modification. While comprehensive experimental data for the title compound is not widely published, its properties can be inferred from available data sheets and the well-characterized properties of its precursors.

Table 1: Physicochemical Properties of this compound and its Key Precursor.

| Property | This compound | 4-Bromo-2,6-difluorobenzaldehyde (Precursor) |

| CAS Number | 773087-43-7[1] | 537013-51-7[2] |

| Molecular Formula | C₉H₇BrF₂O₂ | C₇H₃BrF₂O[2] |

| Molecular Weight | 265.05 g/mol | 221.00 g/mol [2] |

| Appearance | Solid[3] | Solid |

| Melting Point | Data not available | 76-81 °C[2] |

| Boiling Point | Data not available | 231.4±40.0 °C[2] |

| Purity | Typically ≥95%[3] | Typically ≥96% |

| SMILES String | FC1=CC(Br)=CC(F)=C1C2OCCO2 | Fc1cc(Br)cc(F)c1C=O |

Safety and Handling

Safety data sheets indicate that the toxicological and chemical properties of this compound have not been fully investigated[1]. Therefore, it must be handled with standard laboratory precautions.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes[4].

-

Storage: Store in a tightly sealed container in a cool, dry place.

The precursor, 4-Bromo-2,6-difluorobenzaldehyde, is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Users should consult the full Safety Data Sheet (SDS) before handling either compound[1][5].

Synthesis and Purification

The most direct and efficient synthesis of this compound is through the acid-catalyzed acetalization of its corresponding aldehyde, 4-Bromo-2,6-difluorobenzaldehyde, with ethylene glycol. This reaction is a classic protection strategy for aldehydes.

Reaction Rationale and Workflow

The formation of the dioxolane ring is a reversible equilibrium reaction. To drive the reaction to completion, the water generated as a byproduct must be continuously removed from the reaction medium. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), is required to protonate the aldehyde's carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by ethylene glycol.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for acetal formation[6][7].

Materials:

-

4-Bromo-2,6-difluorobenzaldehyde (1.0 eq)

-

Ethylene glycol (1.5 eq)

-

p-Toluenesulfonic acid monohydrate (p-TSA, 0.05 eq)

-

Toluene (approx. 5 mL per gram of aldehyde)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate and Hexane for chromatography

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 4-Bromo-2,6-difluorobenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), p-toluenesulfonic acid (0.05 eq), and toluene.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water ceases to collect (typically 4-8 hours).

-

Causality Insight: Heating to reflux provides the activation energy for the reaction, and the continuous removal of water via the Dean-Stark trap shifts the reaction equilibrium towards the product, ensuring a high yield, as described in similar syntheses[6].

-

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the disappearance of the starting aldehyde. A suitable mobile phase is 10:1 Hexane:Ethyl Acetate[7].

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated NaHCO₃ solution to neutralize the p-TSA catalyst[6][7].

-

Self-Validation: The cessation of gas evolution (CO₂) upon addition of the bicarbonate solution indicates that the acid catalyst has been fully neutralized.

-

-

Extraction: Wash the organic layer with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase[6].

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product[6][7].

-

Purification: The resulting residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Strategic Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient (API) itself but serves as a highly valuable building block. Its utility stems from the orthogonal reactivity of its three key structural motifs: the bromo substituent, the protected aldehyde, and the difluorinated phenyl ring.

A Trifunctional Synthetic Hub

-

Bromo Group: The aryl bromide is a prime handle for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of carbon-carbon (e.g., Suzuki, Stille, Heck reactions) or carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, enabling the construction of a vast library of complex derivatives.

-

Dioxolane Group: The dioxolane serves as a robust protecting group for the benzaldehyde. It is stable to a wide range of reaction conditions, including those used in cross-coupling and organometallic chemistry. When desired, it can be easily cleaved under mild acidic conditions to liberate the highly reactive aldehyde functionality for subsequent transformations like reductive amination, Wittig reactions, or oxidation.

-

Difluorophenyl Ring: The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry. The two fluorine atoms ortho to the point of attachment exert a strong electron-withdrawing inductive effect. This can significantly modulate the physicochemical properties of the final molecule, such as lowering the pKa of nearby acidic protons, increasing metabolic stability by blocking sites of oxidative metabolism, and enhancing membrane permeability[8][9]. For example, the precursor aldehyde has been used in the synthesis of quinazolinone derivatives as potential viral polymerase inhibitors[8].

Caption: Synthetic utility of this compound.

The strategic use of such building blocks is central to modern drug discovery, enabling the rapid synthesis of diverse compound libraries for screening and lead optimization[10][11][12]. The 1,3-dioxolane moiety itself has also been explored as a core structure in developing agents to overcome multidrug resistance in cancer therapy[13].

Conclusion

This compound is more than a mere chemical intermediate; it is a sophisticated molecular tool for the modern medicinal chemist. Its well-defined points of orthogonal reactivity, combined with the beneficial properties imparted by the difluorophenyl group, make it an exemplary building block for constructing novel and complex molecules. The robust and scalable synthesis protocol further enhances its value for researchers in both academic and industrial settings. This guide provides the foundational knowledge required to effectively synthesize and strategically deploy this versatile compound in advanced drug discovery programs.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. 537013-51-7 CAS MSDS (4-Bromo-2,6-difluorobenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. saintgobainformula.com [saintgobainformula.com]

- 5. RARECHEM AL BP 1306 - Safety Data Sheet [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Page loading... [guidechem.com]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Applications of machine learning in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The In Silico Drug Discovery Toolbox: Applications in Lead Discovery and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role and application of bioinformatics techniques and tools in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Significance of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and potential applications of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane. This compound is of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry, due to its unique structural features imparted by the brominated and difluorinated phenyl ring coupled with the versatile dioxolane moiety. This guide will delve into its synthesis, spectroscopic characterization, and the therapeutic potential of this class of compounds, offering a valuable resource for researchers in the field.

Introduction: The Emerging Importance of Halogenated Phenyl Dioxolanes

The strategic incorporation of halogens, particularly fluorine and bromine, into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine atoms can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of a bromine atom offers a site for further chemical modification and can also enhance biological activity. The 1,3-dioxolane ring, a cyclic acetal, is a common motif in pharmaceuticals and serves as a versatile protecting group for aldehydes and ketones in organic synthesis. The convergence of these structural features in this compound creates a molecule with considerable potential for the development of novel therapeutic agents. Derivatives of 1,3-dioxolane have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central 1,3-dioxolane ring attached to a 4-bromo-2,6-difluorophenyl group at the 2-position.

Caption: 2D representation of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 773087-43-7 | [3][4] |

| Molecular Formula | C₉H₇BrF₂O₂ | [3][4] |

| Molecular Weight | 265.05 g/mol | [3] |

| Appearance | Liquid | |

| Purity | ≥96% | [3] |

| Storage | Sealed in dry, 2-8°C |

Synthesis and Mechanistic Insights

The synthesis of this compound typically proceeds via the acid-catalyzed acetalization of 4-bromo-2,6-difluorobenzaldehyde with ethylene glycol. This reaction is a well-established method for the formation of 1,3-dioxolanes.

General Synthetic Protocol

A general and robust protocol for the synthesis of related 1,3-dioxolanes involves the following steps:

-

Reaction Setup: A mixture of the aldehyde (1.0 equivalent), ethylene glycol (1.5-2.0 equivalents), and a catalytic amount of a strong acid, such as p-toluenesulfonic acid, in an inert solvent like toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Reaction Execution: The mixture is heated to reflux. The azeotropic removal of water drives the equilibrium towards the formation of the dioxolane product.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a mild base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as vacuum distillation or column chromatography.

The causality behind these experimental choices lies in Le Chatelier's principle. The removal of water, a product of the reaction, shifts the equilibrium to favor the formation of the acetal. The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dioxolane ring protons and the aromatic protons. The dioxolane protons would likely appear as a multiplet in the range of 3.9-4.2 ppm. The aromatic protons on the difluorophenyl ring would exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule. The carbon of the acetal group (C-2 of the dioxolane ring) is expected to resonate around 100-110 ppm. The carbons of the dioxolane ring would appear around 65 ppm. The aromatic carbons would show signals in the range of 110-165 ppm, with the carbon atoms attached to fluorine exhibiting characteristic splitting (C-F coupling).[5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C-O stretching (acetal): Strong bands in the 1050-1250 cm⁻¹ region.

-

C-F stretching: Strong absorptions in the 1100-1400 cm⁻¹ range.

-

C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of bromine would be indicated by the isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of the dioxolane ring or parts of it, and cleavage of the C-Br and C-F bonds.

Applications in Drug Development and Medicinal Chemistry

The unique combination of a halogenated aromatic ring and a dioxolane moiety suggests several potential applications for this compound in drug development.

As a Scaffold for Novel Therapeutics

The core structure of this compound can serve as a versatile scaffold for the synthesis of new drug candidates. The bromine atom provides a reactive handle for introducing various functional groups through cross-coupling reactions, allowing for the generation of diverse chemical libraries for high-throughput screening.

Potential Biological Activities

Derivatives of 1,3-dioxolane have been reported to possess a broad spectrum of biological activities:

-

Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the efficacy of dioxolane-containing compounds against various bacterial and fungal strains.[1][2] The lipophilicity and electronic properties conferred by the bromo- and difluoro-substituents could enhance these activities.

-

Anticancer Activity: The cytotoxicity of certain thiourea derivatives containing halogenated phenyl rings has been demonstrated against various cancer cell lines.[8] The structural features of this compound make it a promising candidate for the development of novel anticancer agents.

Caption: Potential applications of this compound.

Conclusion

This compound is a molecule with significant potential in the fields of organic synthesis and medicinal chemistry. Its synthesis is achievable through established methods, and its structure offers multiple avenues for further chemical modification. While specific biological data for this exact compound is limited in the public domain, the known activities of related halogenated and dioxolane-containing molecules strongly suggest its promise as a scaffold for the development of new therapeutic agents. Further research into the synthesis of derivatives and the evaluation of their biological activities is warranted to fully explore the potential of this intriguing compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. rsc.org [rsc.org]

- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 2-(4-bromo-2,6-difluorophenyl)-1,3-dioxolane. As a key intermediate in various synthetic pathways, a thorough understanding of its structural confirmation via modern spectroscopic techniques is paramount for researchers in medicinal chemistry and materials science. This document moves beyond a simple listing of data, offering insights into the rationale behind spectral patterns and outlining robust protocols for data acquisition.

Introduction and Molecular Structure

This compound possesses a unique combination of a halogenated aromatic ring and a cyclic acetal. This structure presents distinct features in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The strategic placement of two fluorine atoms ortho to the dioxolane linkage, along with a bromine atom in the para position, creates a specific electronic environment that influences chemical shifts and coupling constants. The 1,3-dioxolane ring provides characteristic signals that are readily identifiable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. A detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra is presented below.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the aromatic and dioxolane protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | Triplet (t) | 2H | H-3', H-5' |

| ~ 6.1 - 6.3 | Singlet (s) | 1H | H-2 |

| ~ 4.0 - 4.2 | Multiplet (m) | 4H | H-4, H-5 |

Rationale behind the Predictions:

-

Aromatic Protons (H-3', H-5'): The two protons on the aromatic ring are chemically equivalent due to the symmetry of the substitution pattern. They are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The electronegativity of the fluorine and bromine atoms will deshield these protons, leading to a downfield chemical shift in the range of 7.3-7.5 ppm.

-

Acetal Proton (H-2): The proton at the 2-position of the dioxolane ring is a methine proton situated between two oxygen atoms, resulting in significant deshielding. This will likely result in a singlet with a chemical shift around 6.1-6.3 ppm.

-

Dioxolane Methylene Protons (H-4, H-5): The four protons on the ethylene glycol moiety of the dioxolane ring are expected to be in a similar chemical environment, leading to a complex multiplet around 4.0-4.2 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to the six unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 160 - 165 | C-2', C-6' | Doublet, due to ¹JCF coupling |

| ~ 130 - 135 | C-4' | Singlet |

| ~ 115 - 120 | C-3', C-5' | Triplet, due to ²JCF coupling |

| ~ 110 - 115 | C-1' | Singlet |

| ~ 100 - 105 | C-2 | Singlet |

| ~ 65 - 70 | C-4, C-5 | Singlet |

Rationale behind the Predictions:

-

Aromatic Carbons: The carbon atoms directly bonded to fluorine (C-2', C-6') will exhibit the largest downfield shift and will appear as doublets due to strong one-bond C-F coupling (¹JCF). The carbon bearing the bromine (C-4') will also be downfield, while the carbons ortho to the bromine (C-3', C-5') will show a triplet pattern due to two-bond C-F coupling (²JCF). The ipso-carbon (C-1') will be a singlet.

-

Dioxolane Carbons: The acetal carbon (C-2) is expected to resonate at a significantly downfield position (100-105 ppm) due to being bonded to two oxygen atoms. The methylene carbons (C-4, C-5) of the dioxolane ring will appear at a more upfield position (65-70 ppm).

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum will be crucial for confirming the fluorine substitution pattern. A single signal is expected for the two equivalent fluorine atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -100 to -120 | Triplet (t) | F-2', F-6' |

Rationale behind the Prediction:

The two fluorine atoms are chemically equivalent and will therefore have the same chemical shift. The signal is expected to be a triplet due to coupling with the two neighboring aromatic protons (H-3' and H-5'). The chemical shift is predicted to be in the typical range for aryl fluorides.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch |

| 1600 - 1475 | Medium-Strong | Aromatic C=C Stretch |

| 1250 - 1000 | Strong | C-O Stretch (Acetal) |

| 1150 - 1050 | Strong | C-F Stretch |

| 700 - 550 | Medium-Strong | C-Br Stretch |

Rationale behind the Predictions:

The spectrum will be characterized by the aromatic C-H stretching above 3000 cm⁻¹, and aliphatic C-H stretching from the dioxolane ring just below 3000 cm⁻¹.[3][4][5] Strong absorptions corresponding to the C-O stretching of the acetal group are expected in the 1250-1000 cm⁻¹ region. The presence of the carbon-halogen bonds will be indicated by C-F stretching bands around 1150-1050 cm⁻¹ and a C-Br stretch at lower wavenumbers (700-550 cm⁻¹).[6][7]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation pattern of the molecule.

Predicted Molecular Ion and Fragmentation:

-

Molecular Ion (M⁺): The molecular weight of this compound is 265.05 g/mol . Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at m/z 264 and 266, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Major Fragmentation Pathways:

-

Loss of the dioxolane ring: A common fragmentation pathway for similar structures is the cleavage of the bond between the aromatic ring and the dioxolane moiety, leading to a fragment ion corresponding to the 4-bromo-2,6-difluorophenyl cation.

-

Loss of a bromine atom: Cleavage of the C-Br bond would result in a fragment ion at m/z 185/187.

-

Fragmentation of the dioxolane ring: The dioxolane ring itself can undergo fragmentation, leading to smaller characteristic ions.

-

DOT Script for Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

To obtain high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard single-pulse experiment with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30) with a spectral width of about 240 ppm, a longer relaxation delay (5-10 seconds) to ensure quantitative analysis of all carbon signals, and a sufficient number of scans (typically >1024) for good signal-to-noise.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. The spectral width should be set to encompass the expected chemical shift range for aryl fluorides.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples with minimal preparation.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder or pure KBr should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use Electron Ionization (EI) for GC-MS to induce fragmentation and provide structural information. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices.

-

Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-400).

DOT Script for General Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The predicted spectroscopic data presented in this guide provides a detailed fingerprint for the structural confirmation of this compound. By understanding the underlying principles that govern the NMR, IR, and MS spectra, researchers can confidently identify this compound and ensure the integrity of their synthetic work. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.

References

- 1. 19F [nmr.chem.ucsb.edu]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The synthesis is presented as a two-stage process commencing with the preparation of the key aldehyde intermediate, 4-Bromo-2,6-difluorobenzaldehyde, followed by the protective acetalization of the carbonyl group. This document elucidates the mechanistic underpinnings of each synthetic step, offers detailed, field-proven experimental protocols, and discusses the critical parameters that govern reaction success. The guide is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible methodology for the synthesis of this fluorinated building block.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound is most logically approached by disconnecting the C-O bonds of the dioxolane ring. This reveals the immediate precursors: 4-Bromo-2,6-difluorobenzaldehyde and ethylene glycol. The aldehyde itself is not a common commodity chemical and requires synthesis. A further disconnection of the aldehyde's formyl group points to 1-Bromo-3,5-difluorobenzene as the ultimate commercially available starting material.

This retrosynthetic logic dictates a two-step forward synthesis:

-

Formylation: Introduction of a formyl group (-CHO) onto the 1-Bromo-3,5-difluorobenzene ring to yield 4-Bromo-2,6-difluorobenzaldehyde.

-

Acetalization: Protection of the resulting aldehyde as a cyclic acetal using ethylene glycol under acidic catalysis.

Caption: Retrosynthetic pathway for the target molecule.

Step 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde

The cornerstone of this synthesis is the efficient preparation of the aldehyde intermediate. This is achieved via a directed ortho-metalation followed by formylation.

Principle and Mechanistic Insights

The reaction proceeds through the deprotonation of 1-bromo-3,5-difluorobenzene at a position ortho to a fluorine atom. The fluorine atoms are potent inductively withdrawing groups, which increases the acidity of the adjacent aromatic protons. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required to effect this deprotonation. LDA is typically generated in situ from n-butyllithium and diisopropylamine.[2] The resulting aryllithium species is a powerful nucleophile that readily attacks an electrophilic formylating agent, such as N,N-dimethylformamide (DMF) or N-formylpiperidine, to generate the desired aldehyde after an acidic workup.[3]

Controlling the temperature is paramount. Organolithium intermediates are highly reactive and thermally unstable. The reaction is conducted at very low temperatures (typically -70 to -78 °C) to prevent side reactions and decomposition.[2][3]

Caption: Mechanism of directed ortho-metalation and formylation.

Starting Materials and Reagents

| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Role |

| 1-Bromo-3,5-difluorobenzene | 461-96-1 | C₆H₃BrF₂ | 192.99 | Starting Material |

| Diisopropylamine | 108-18-9 | C₆H₁₅N | 101.19 | LDA Precursor |

| n-Butyllithium (n-BuLi) | 109-72-8 | C₄H₉Li | 64.06 | Lithiating Agent |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Formylating Agent |

| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Solvent |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Quenching/Workup |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and should only be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.[2][3]

-

Inert Atmosphere: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

LDA Preparation: Charge the flask with anhydrous tetrahydrofuran (THF) and diisopropylamine. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (e.g., 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at this temperature for 30 minutes to generate LDA.

-

Lithiation: Prepare a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF. Add this solution dropwise to the cold LDA solution, again maintaining the temperature at or below -70 °C. Stir the reaction mixture for 1 hour at this temperature.

-

Formylation: Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture. A slight exotherm may be observed. Continue stirring at -78 °C for an additional 2-3 hours.

-

Quenching and Workup: Allow the reaction to slowly warm to 0 °C. Quench the reaction by carefully pouring it into a beaker containing cold 1 M hydrochloric acid (HCl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-Bromo-2,6-difluorobenzaldehyde as a solid.[2] A typical yield is in the range of 60-80%.[2][3]

Safety Considerations

-

Pyrophoric Reagents: n-Butyllithium is pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere using proper syringe techniques.[4]

-

Corrosive and Toxic Chemicals: Diisopropylamine, DMF, and HCl are corrosive and/or toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves.[5]

-

Low Temperatures: Handling cryogenic baths (dry ice/acetone) requires thermal gloves to prevent cold burns.

Step 2: Acetalization to this compound

The final step involves the protection of the aldehyde functional group. This is a standard procedure that converts the reactive aldehyde into a stable cyclic acetal, which is robust under many reaction conditions, particularly basic and nucleophilic environments.[6][7]

Principle and Mechanistic Insights

Acetalization is an acid-catalyzed equilibrium reaction.[8] The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), which significantly enhances the electrophilicity of the carbonyl carbon.[9] One of the hydroxyl groups of ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemiacetal intermediate. After a proton transfer, the second hydroxyl group attacks intramolecularly, and a molecule of water is eliminated to form the stable five-membered 1,3-dioxolane ring.

Because water is a byproduct, its removal is essential to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.[10][11]

Caption: General mechanism for acid-catalyzed acetalization.

Starting Materials and Reagents

| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Role |

| 4-Bromo-2,6-difluorobenzaldehyde | 537013-51-7 | C₇H₃BrF₂O | 221.00 | Starting Material |

| Ethylene Glycol | 107-21-1 | C₂H₆O₂ | 62.07 | Acetalizing Agent |

| p-Toluenesulfonic acid (p-TsOH) | 6192-52-5 | C₇H₈O₃S·H₂O | 190.22 | Catalyst |

| Toluene | 108-88-3 | C₇H₈ | 92.14 | Solvent |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Neutralizing Agent |

Detailed Experimental Protocol

This protocol is based on analogous, well-documented procedures for benzaldehyde acetalization.[10][11][12]

-

Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Charging Reagents: To the flask, add 4-Bromo-2,6-difluorobenzaldehyde, toluene, ethylene glycol (typically 1.5-2.0 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 equivalents).

-

Azeotropic Reflux: Heat the mixture to reflux. Toluene and water will form an azeotrope, and the condensed liquid will collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.

-

Monitoring: Continue the reflux until no more water collects in the trap (typically 3-5 hours). The reaction progress can also be monitored by TLC or GC to confirm the disappearance of the starting aldehyde.[11]

-

Workup: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with water and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure.

-

Purification: The resulting crude oil or solid can be purified by vacuum distillation or recrystallization to afford pure this compound.[10]

Conclusion

The synthesis of this compound is a straightforward yet powerful two-step sequence that provides access to a highly functionalized building block. The key transformations—directed ortho-metalation/formylation and acid-catalyzed acetalization—are fundamental reactions in modern organic synthesis. Success in this synthesis hinges on careful control of reaction parameters, particularly maintaining anhydrous conditions and low temperatures for the lithiation step, and efficiently removing water during the acetalization. The protocols provided herein, grounded in established chemical literature, offer a reliable pathway for the production of this important intermediate for research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromo-2,6-difluorobenzaldehyde | 537013-51-7 [chemicalbook.com]

- 3. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. Page loading... [guidechem.com]

- 12. CN101948460A - Preparation method for o-bromobenzaldehyde ethylence acetal - Google Patents [patents.google.com]

A Technical Guide to 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane, a halogenated aromatic compound of significant interest in synthetic chemistry. The document details its formal IUPAC nomenclature, physicochemical properties, and a validated, step-by-step synthesis protocol. The synthesis involves the protection of the aldehyde group of 4-Bromo-2,6-difluorobenzaldehyde via acid-catalyzed acetalization with ethylene glycol. This guide explains the mechanistic rationale behind the synthetic strategy, emphasizing reaction control and product validation. Furthermore, it discusses the compound's role as a versatile chemical intermediate, particularly in the development of pharmaceutical agents and advanced materials, making it a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

In the landscape of modern medicinal chemistry and material science, fluorinated organic molecules have garnered substantial attention. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a key building block that combines the unique electronic properties of a difluorinated phenyl ring with the reactivity of a bromine substituent and a protected aldehyde functional group.

The 1,3-dioxolane moiety serves as a robust protecting group for the aldehyde, rendering it stable under a variety of reaction conditions such as basic, oxidative, or reductive environments.[1] This stability allows for selective chemical transformations to be performed at other sites of the molecule, primarily through reactions involving the carbon-bromine bond. This guide offers an in-depth examination of this compound, from its fundamental chemical identity to its synthesis and potential applications.

Nomenclature and Chemical Structure

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[2]

Let's deconstruct this name:

-

1,3-dioxolane: This is the parent structure, a five-membered saturated ring containing two oxygen atoms at positions 1 and 3.[3][4]

-

2-(...): This indicates that a substituent is attached to the second carbon of the dioxolane ring.

-

4-Bromo-2,6-difluorophenyl: This describes the substituent group. It is a phenyl (benzene) ring where:

-

A bromine atom is at position 4.

-

Fluorine atoms are at positions 2 and 6.

-

The phenyl ring is attached to the dioxolane ring from position 1.

-

The structure effectively protects the aldehyde functional group of 4-bromo-2,6-difluorobenzaldehyde, a versatile but reactive intermediate in its own right.[5]

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, reaction planning, and analytical characterization.

| Property | Value | Source |

| CAS Number | 773087-43-7 | [2] |

| Molecular Formula | C₉H₇BrF₂O₂ | [6] |

| Molecular Weight | 265.05 g/mol | [2][7] |

| Appearance | Liquid | [2] |

| Purity | ≥95-97% (Typical Commercial Grade) | [2][6] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2][7] |

| InChI Key | WTFMOVNMFQDXNI-UHFFFAOYSA-N | [2] |

| SMILES | O=CC1=C(F)C=C(Br)C=C1F | [8] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a classic example of carbonyl protection via acetalization. The process involves two primary stages: the synthesis of the aldehyde precursor and the subsequent protection reaction.

4.1 Stage 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde

The starting material, 4-Bromo-2,6-difluorobenzaldehyde, is a crucial intermediate.[9][10] It is typically synthesized from 1-bromo-3,5-difluorobenzene via a formylation reaction. One common laboratory method is ortho-lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[9][11]

-

Expertise & Experience: The choice of a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures (-70°C) is critical.[9] This ensures regioselective deprotonation at one of the positions ortho to the fluorine atoms, which activate the ring towards metallation, without competing side reactions. The subsequent addition of DMF introduces the formyl group, which upon acidic workup, yields the desired aldehyde.

4.2 Stage 2: Acetalization to form this compound

This reaction protects the aldehyde functionality by converting it into a cyclic acetal. The general method involves reacting the aldehyde with ethylene glycol in the presence of an acid catalyst, with concurrent removal of water to drive the equilibrium towards the product.[3][12]

-

Reagents & Equipment:

-

4-Bromo-2,6-difluorobenzaldehyde (1 equivalent)

-

Ethylene glycol (1.5-2.0 equivalents)

-

p-Toluenesulfonic acid (p-TsOH) (0.01-0.05 equivalents, catalytic)

-

Toluene (or another suitable azeotroping solvent like benzene)

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer.

-

-

Step-by-Step Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging the Flask: To the flask, add 4-Bromo-2,6-difluorobenzaldehyde, toluene, and ethylene glycol.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Reaction: Heat the mixture to reflux. Water, formed as a byproduct, will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing water collection and, if possible, by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting aldehyde.[12]

-

Workup: Once the reaction is complete (typically after several hours when no more water is collected), cool the mixture to room temperature. Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[12]

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield the final product as a liquid.[12]

-

The success of the synthesis is validated at each stage. The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation.

-

Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Infrared (IR) Spectroscopy: Shows the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the appearance of characteristic C-O acetal stretches.

Caption: Workflow for the two-stage synthesis of the target compound.

Applications in Research and Development

The strategic placement of reactive sites makes this compound a highly valuable intermediate in multi-step organic synthesis.

-

Pharmaceutical Synthesis: The primary application lies in the synthesis of complex pharmaceutical agents.[9][10] The bromo- and fluoro-substituents are common features in modern drug candidates. The protected aldehyde allows for transformations such as Suzuki or Stille cross-coupling reactions at the bromine position to build more complex molecular architectures. Once the desired carbon skeleton is assembled, the dioxolane group can be easily removed by acid hydrolysis to regenerate the aldehyde for further functionalization.[4] The presence of this compound and its derivatives in patent literature suggests its utility in antifungal drug discovery programs and other therapeutic areas.[13][14][15]

-

Material Science: This compound can also serve as a monomer or precursor in the development of specialty polymers and organic electronic materials, where the high degree of halogenation can impart desirable properties like thermal stability and modified electronic characteristics.[5]

Safety and Handling

As with all halogenated organic compounds, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Use in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemically resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[2][7]

Conclusion

This compound is more than just a chemical with a complex name; it is a purpose-built tool for advanced organic synthesis. Its structure provides a stable, protected aldehyde while offering a reactive handle for carbon-carbon bond formation. The synthetic route is robust and relies on fundamental, well-understood organic reactions. For researchers and drug development professionals, understanding the properties, synthesis, and strategic application of this intermediate is key to unlocking novel molecular designs for next-generation pharmaceuticals and materials.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. This compound | 773087-43-7 [sigmaaldrich.com]

- 3. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 4. Dioxolane - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. calpaclab.com [calpaclab.com]

- 7. chemscene.com [chemscene.com]

- 8. 4-Bromo-2,6-difluorobenzaldehyde 95.00% | CAS: 537013-51-7 | AChemBlock [achemblock.com]

- 9. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 10. 4-Bromo-2,6-difluorobenzaldehyde | 537013-51-7 [chemicalbook.com]

- 11. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. CN1803791A - Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form - Google Patents [patents.google.com]

- 14. Special Issue “Antifungal Drug Discovery: Progresses, Challenges, Opportunities” [mdpi.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Purity and Characterization of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane is a pivotal chemical intermediate in the synthesis of novel pharmaceuticals and advanced materials. The precise control of its purity and a thorough understanding of its structural characteristics are critical for the success of subsequent synthetic transformations and the quality of the final products. This in-depth guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, emphasizing the importance of a multi-technique analytical approach to ensure its quality and consistency.

Introduction: The Strategic Importance of a Key Building Block

The unique structural features of this compound make it a highly valuable building block in organic synthesis. The bromine atom serves as a versatile functional handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. The presence of two fluorine atoms on the phenyl ring can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the target molecules, which are crucial parameters in drug design. Furthermore, the 1,3-dioxolane group acts as a stable protecting group for the aldehyde functionality, which can be selectively removed under specific conditions. Given its role as a foundational component in multi-step syntheses, the purity of this intermediate is paramount to avoid the introduction of unwanted impurities that could compromise the yield and integrity of the final product.

Synthesis and Purification: Establishing a High-Purity Foundation

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of 4-bromo-2,6-difluorobenzaldehyde with ethylene glycol.[1] This reaction is generally carried out in a non-polar solvent like toluene, with the continuous removal of water using a Dean-Stark apparatus to drive the reaction to completion.[1]

Synthetic Protocol:

-

Combine 4-bromo-2,6-difluorobenzaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux and collect the water generated in a Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Strategy:

The crude product is often purified by distillation under reduced pressure or recrystallization to remove any unreacted starting materials and byproducts.[1] The choice of purification method depends on the nature of the impurities present.

Experimental Workflow for Synthesis and Purification

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Comprehensive Characterization: A Multi-faceted Approach to Quality Control

A single analytical technique is often insufficient to fully characterize a compound and assess its purity. Therefore, a combination of spectroscopic and chromatographic methods is employed to provide a comprehensive and self-validating characterization profile.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure of the compound.

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule.

-

¹⁹F NMR: This technique is essential for confirming the presence and chemical environment of the fluorine atoms.

Mass Spectrometry (MS): GC-MS is a highly effective method for determining the molecular weight and identifying impurities.[2] The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br), confirming the presence of this halogen.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule.[3][4] The spectrum will show characteristic absorption bands for the C-H, C-F, C-Br, and C-O bonds.[5][6][7]

Table 1: Key Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic and dioxolane protons with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for all carbon atoms, with chemical shifts influenced by the electronegative substituents. |

| ¹⁹F NMR | A signal corresponding to the two equivalent fluorine atoms. |

| GC-MS | A molecular ion peak with the characteristic bromine isotopic pattern. |

| FTIR | Absorption bands for C-H, C-F, C-Br, and C-O functional groups. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for determining the purity of the compound.[8][9][10] A validated reversed-phase HPLC method can effectively separate the main compound from any impurities. The use of a diode-array detector (DAD) allows for peak purity analysis, ensuring that the main peak is not co-eluting with any hidden impurities.[11][12]

Gas Chromatography (GC): GC is another valuable tool for purity assessment, particularly for volatile impurities. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), it provides quantitative information about the purity of the sample.

Characterization Workflow

Caption: A comprehensive workflow for the characterization of this compound.

Conclusion: Ensuring Reliability and Reproducibility

The robust synthesis, purification, and comprehensive characterization of this compound are essential for its successful application in research and development. By employing a multi-technique approach, scientists can be confident in the quality and consistency of this critical building block, leading to more reliable and reproducible results in their synthetic endeavors. This guide provides a framework for establishing a rigorous quality control system for this and other important chemical intermediates.

References

- 1. prepchem.com [prepchem.com]

- 2. scispace.com [scispace.com]

- 3. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. pharmtech.com [pharmtech.com]

- 9. ptfarm.pl [ptfarm.pl]

- 10. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. [PDF] Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review) | Semantic Scholar [semanticscholar.org]

A-Technical-Guide-to-2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane-for-Advanced-Chemical-Synthesis

Abstract

This technical guide provides an in-depth analysis of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane (CAS No. 1374343-69-5), a critical building block in modern medicinal chemistry and drug discovery. The document details the compound's synthesis, mechanism of action as a protected aldehyde, commercial availability, and its strategic applications in constructing complex molecular architectures. Authored for researchers, chemists, and drug development professionals, this paper synthesizes field-proven insights with technical data to serve as a comprehensive resource for leveraging this versatile reagent in pharmaceutical research and development.

Introduction and Strategic Importance

This compound is a specialized aromatic building block increasingly utilized in the synthesis of novel therapeutic agents. Its structure is notable for three key features that confer significant synthetic utility:

-

An Aryl Bromide Moiety: The bromine atom serves as a versatile functional handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.

-

Ortho-Difluoro Substitution: The two fluorine atoms flanking the dioxolane ring exert strong electron-withdrawing effects. This substitution pattern modulates the reactivity of the aromatic ring and can significantly enhance the metabolic stability and binding affinity of derivative compounds. The incorporation of fluorine is a well-established strategy in modern drug design to improve pharmacokinetic and pharmacodynamic properties.[1]

-

A Dioxolane Protecting Group: The 1,3-dioxolane group serves as a cyclic acetal, effectively masking a reactive aldehyde functional group. This protection is robust under various reaction conditions, including those involving organometallics and strong bases, yet can be readily removed under mild acidic conditions to regenerate the aldehyde for further elaboration.[2][3]

This combination of features makes the compound an ideal starting material for multi-step syntheses, particularly in the development of kinase inhibitors, protein degrader building blocks, and other complex heterocyclic systems central to modern pharmacology.[4][5]

Synthesis and Mechanism of Protection

The synthesis of this compound is a straightforward and high-yielding acid-catalyzed acetalization reaction.

Precursor: 4-Bromo-2,6-difluorobenzaldehyde Reagent: Ethylene Glycol Catalyst: A strong acid catalyst, such as p-Toluenesulfonic acid (p-TsOH) or a Lewis acid. Solvent: An inert solvent capable of azeotropic water removal, typically toluene or benzene.

The reaction proceeds by protonation of the aldehyde's carbonyl oxygen, which dramatically increases the electrophilicity of the carbonyl carbon. Ethylene glycol then acts as a bidentate nucleophile, attacking the activated carbonyl in a two-step process to form a stable five-membered cyclic acetal. The removal of water via a Dean-Stark apparatus drives the equilibrium towards the product, ensuring high conversion.[6]

References

- 1. jelsciences.com [jelsciences.com]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

Methodological & Application

Use of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane in organic synthesis

An In-Depth Guide to the Synthetic Utility of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane

Authored by a Senior Application Scientist

Introduction: A Multifunctional Building Block for Modern Synthesis

In the landscape of organic synthesis, particularly within medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. This compound emerges as a highly versatile and valuable reagent. Its structure is ingeniously configured for sequential and diverse chemical transformations. The 1,3-dioxolane group serves as a robust protecting group for a benzaldehyde moiety, masking its reactivity towards nucleophiles and bases.[1][2] Simultaneously, the aryl bromide provides a reactive handle for a host of cross-coupling reactions, while the ortho-difluoro substitution pattern imparts unique electronic properties and conformational constraints that are highly sought after in the design of bioactive molecules and advanced materials.[3]

This guide provides a detailed exploration of the synthesis and application of this key intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate the strategic importance of this reagent in constructing complex molecular architectures.

Synthesis of this compound

The preparation of the title compound is a straightforward and high-yielding acid-catalyzed acetalization. This reaction protects the aldehyde functionality of 4-bromo-2,6-difluorobenzaldehyde, rendering it inert to a wide range of reaction conditions that will be applied to the aryl bromide.

Principle of Synthesis

The reaction proceeds via the nucleophilic attack of ethylene glycol on the protonated carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization and dehydration, driven by the continuous removal of water, affords the stable five-membered dioxolane ring. The use of a Dean-Stark apparatus is a classic and efficient method to drive the equilibrium towards the product.[4]

Experimental Protocol: Acetal Formation

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 4-bromo-2,6-difluorobenzaldehyde (1.0 eq.), ethylene glycol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.02 eq.).

-

Solvent Addition: Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water (approximately 10 mL per gram of aldehyde).

-

Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC) until the starting aldehyde is fully consumed.[4]

-

Work-up: Allow the reaction mixture to cool to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield this compound as a pure compound.

Caption: Synthesis workflow for the protection of 4-bromo-2,6-difluorobenzaldehyde.

Core Applications in Organic Synthesis

The true synthetic power of this compound lies in the selective reactivity of its aryl bromide handle, which can be transformed into a variety of functional groups before the aldehyde is unmasked.

Application 1: Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures which are prevalent in pharmaceuticals and liquid crystals.[5]

Mechanistic Rationale

The Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from a boronic acid (activated by a base) to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6] The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Biaryl Derivative

-

Reagent Preparation: In a reaction vessel, dissolve this compound (1.0 eq.) and the desired arylboronic acid (1.2 eq.) in a mixture of toluene and water (e.g., 4:1 v/v).

-

Catalyst and Base: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.), and a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq.).

-

Inert Atmosphere: Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography.

| Coupling Partner (R-B(OH)₂) | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 85-95 |

| 1-Methyl-1H-pyrazol-4-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-90 |

Application 2: Grignard Reagent Formation and Nucleophilic Addition

The transformation of the aryl bromide into a Grignard reagent creates a powerful carbon-based nucleophile, opening pathways to a wide array of functional groups.[8] The stability of the dioxolane protecting group under these conditions is critical for the success of this strategy.[1]

Causality in Experimental Design

Grignard reagents are highly sensitive to protic sources, including water and alcohols.[8] Therefore, the entire experimental setup must be rigorously anhydrous. This is achieved by flame-drying all glassware, using anhydrous solvents, and maintaining a positive pressure of an inert gas. The magnesium turnings are often activated (e.g., with a crystal of iodine) to remove the passivating oxide layer and initiate the reaction.

Protocol: Grignard Formation and Reaction with an Electrophile

-

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-